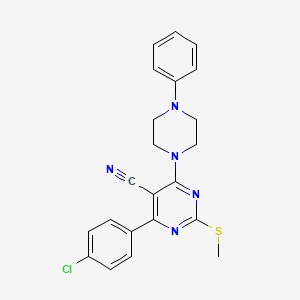
4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes, amines, and thiourea under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a cyclization reaction involving aniline derivatives and suitable reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive molecules. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial activities. This compound could potentially be explored for similar therapeutic applications.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dihydroquinolin-1(2H)-yl)-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
The presence of the 4-methylphenyl group in the compound distinguishes it from other similar compounds. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it unique in its class.
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c1-15-9-11-17(12-10-15)20-18(14-23)21(25-22(24-20)27-2)26-13-5-7-16-6-3-4-8-19(16)26/h3-4,6,8-12H,5,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDRWASYBXEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCCC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-TERT-BUTYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833698.png)
![4-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833722.png)
![4-(4-CHLOROPHENYL)-6-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833730.png)
![4-(4-CHLOROPHENYL)-6-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833733.png)

![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833748.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833767.png)
![4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833768.png)
![4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833771.png)
![4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833784.png)
![4-[BENZYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833787.png)
![4-(2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B7833791.png)
![4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833794.png)
![4-{[(4-CHLOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833800.png)
